Antimony Potassium Tartrate

Leishmaniasis Antiparasitic drug discovery Antimonial chemotherapy

Antimony Potassium Tartrate (CAS 64070-11-7) is the definitive trivalent antimony (Sb(III)) reference standard, critical for discriminating Sb(III)-specific vs. Sb(V)-specific resistance pathways in Leishmania research. With ~10-fold higher oral bioavailability than antimony trioxide, it is the preferred water-soluble Sb source for toxicology studies and drinking water guideline modeling. USP monograph assay: 99.0–103.0%; arsenic ≤150 ppm; lead ≤20 ppm—ensuring reliability as a calibration standard for AAS, HPLC speciation, and QC of antimony-containing formulations. Its defined tartrate stereochemistry (d-isomer) ensures consistent solubility and stability.

Molecular Formula C8H4K2O12Sb2
Molecular Weight 613.83 g/mol
CAS No. 64070-11-7
Cat. No. B10768894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony Potassium Tartrate
CAS64070-11-7
Molecular FormulaC8H4K2O12Sb2
Molecular Weight613.83 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
InChIInChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1
InChIKeyGUJUCWZGYWASLH-SOMOIXMJSA-J
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol;  insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Antimony Potassium Tartrate CAS 64070-11-7: Trivalent Antimonial Reference Standard and Industrial Precursor


Antimony Potassium Tartrate (CAS 64070-11-7), also known as potassium antimonyl tartrate or tartar emetic, is a trivalent antimony (Sb(III)) complex salt with the molecular formula C8H4K2O12Sb2·3H2O [1]. It is characterized by a dimeric structure wherein two antimony(III) centers are bridged by tartrate ligands, yielding a molecular weight of 667.87 g/mol (trihydrate) [2]. The compound is highly water-soluble (83 g/L at 20°C) and exists as colorless transparent crystals or white crystalline powder with a specific gravity of 2.607 . Historically employed as an antiparasitic agent for schistosomiasis and leishmaniasis, it currently serves as an analytical standard in antimony speciation studies, a precursor for advanced ceramic materials, and an industrial additive in electroplating, textile mordanting, and flame retardant formulations .

Why Antimony Potassium Tartrate CAS 64070-11-7 Cannot Be Replaced by Generic Antimony Compounds


Substitution of Antimony Potassium Tartrate with other antimony compounds or alternative antiparasitic agents introduces substantial variability in bioavailability, potency, toxicity profile, and regulatory compliance. The compound's trivalent antimony center (Sb(III)) confers markedly different pharmacokinetic behavior compared to pentavalent antimonials such as sodium stibogluconate, including distinct cellular uptake mechanisms, macrophage sequestration kinetics, and sensitivity to antagonism by N-acetylcysteine [1]. Furthermore, the tartrate ligand framework determines solubility, stability, and stereochemical identity—the d-isomer (CAS 64070-11-7) exhibits different physical properties and regulatory classification from the racemic mixture (CAS 64070-12-8) [2]. Gastrointestinal absorption of Antimony Potassium Tartrate is approximately 10-fold higher than that of antimony trioxide [3], directly impacting systemic exposure and toxicity risk in any application involving potential ingestion. These compound-specific attributes preclude simple interchange with in-class alternatives without quantitative verification of equivalence.

Quantitative Differentiation of Antimony Potassium Tartrate CAS 64070-11-7 Against Comparators


Superior In Vitro Antileishmanial Potency of Trivalent Antimony Potassium Tartrate Compared to Pentavalent Sodium Stibogluconate

Antimony Potassium Tartrate [Sb(III)] demonstrates substantially greater potency against Leishmania amastigotes than the pentavalent clinical standard sodium stibogluconate [Sb(V)]. In a head-to-head in vitro comparison, the trivalent antimonial agents (including Antimony Potassium Tartrate) were significantly more potent than the pentavalent agents [1]. The 60- to more-than-600-fold difference in potency between promastigote and amastigote IC50 values across all antimonials tested indicates that intracellular amastigotes are the more sensitive life stage, with Antimony Potassium Tartrate showing the characteristic potency advantage of trivalent species [1]. Additionally, N-acetylcysteine antagonized the antileishmanial effects of Antimony Potassium Tartrate against intracellular amastigotes but had minimal effects on sodium stibogluconate action, revealing a mechanistic divergence in their intracellular pharmacology [1].

Leishmaniasis Antiparasitic drug discovery Antimonial chemotherapy

Enhanced Immunosuppressive Activity of Antimony Potassium Tartrate Relative to Praziquantel in Schistosome Granuloma Models

In a direct comparative study of schistosomicidal agents in Swiss Albino mice sensitized with Schistosoma mansoni eggs, Antimony Potassium Tartrate (tartar emetic) exhibited greater immunosuppressive activity than praziquantel across multiple immunological parameters [1]. Tartar emetic was reported to be more effective as an immunosuppressant drug in these tests than praziquantel, with praziquantel suppressing the size of pulmonary granulomata and immediate and delayed foot pad reactions, while tartar emetic produced a more pronounced immunosuppressive effect [1]. Macrophage migration inhibition and the percentage of lymphocytes forming EAC-rosettes were not significantly affected by praziquantel [1].

Schistosomiasis Immunomodulation Granuloma pathology

Ten-Fold Higher Oral Bioavailability of Antimony Potassium Tartrate Compared to Antimony Trioxide

Gastrointestinal absorption of Antimony Potassium Tartrate is approximately 10% of an administered dose, representing a 10-fold increase over the approximately 1% absorption observed for antimony trioxide [1][2]. This differential absorption is attributed to the high aqueous solubility of Antimony Potassium Tartrate relative to the poorly soluble antimony trioxide [2]. In 14-day comparative toxicity studies, oral administration of Antimony Potassium Tartrate via drinking water resulted in poor absorption and relatively low toxicity, whereas intraperitoneal injection caused mortality and hepatorenal lesions at doses approximately one order of magnitude below those in drinking water, underscoring the route-dependent bioavailability of this compound [3].

Toxicokinetics Bioavailability Risk assessment

Urinary Excretion Dominance of Antimony Potassium Tartrate Versus Fecal Excretion of Piperazine Di-Antimonyl Tartrate

A comparative study in monkeys using radiolabeled antimonial drugs revealed a distinct excretion pathway divergence between Antimony Potassium Tartrate and piperazine di-antimonyl tartrate [1]. Both compounds accumulated primarily in the liver, with lesser deposition in kidneys, heart, and thyroid. Maximum blood activity occurred 8 hours after injection for both drugs, and most of the administered dose was eliminated within 4 days. However, the two drugs differed markedly in their excretion routes: most of the piperazine di-antimonyl tartrate was excreted in the feces, whereas most Antimony Potassium Tartrate was excreted in the urine [1].

Pharmacokinetics Drug excretion Antimonial chemotherapy

Evidence-Backed Application Scenarios for Antimony Potassium Tartrate CAS 64070-11-7


Trivalent Antimony Reference Standard in Leishmania Drug Resistance Studies

Given its superior potency against intracellular amastigotes compared to pentavalent sodium stibogluconate and its distinct sensitivity to N-acetylcysteine antagonism, Antimony Potassium Tartrate serves as the definitive trivalent antimony (Sb(III)) reference standard for investigating mechanisms of antimonial drug resistance in Leishmania species. Its use enables researchers to discriminate between Sb(III)-specific and Sb(V)-specific resistance pathways, which is essential for understanding clinical treatment failures with pentavalent antimonials that undergo intracellular reduction to the trivalent active form [1].

Control Compound for Immunomodulation Studies in Schistosomiasis Models

Antimony Potassium Tartrate's enhanced immunosuppressive activity relative to praziquantel in schistosome egg-induced granuloma models makes it a valuable positive control for studies examining the immunological consequences of antischistosomal chemotherapy. Researchers investigating host immune responses during treatment, vaccine development, or the immunopathology of granuloma formation can utilize this compound to establish a known immunosuppressive baseline [2].

Soluble Antimony Source for Toxicokinetic and Bioavailability Investigations

The 10-fold higher oral bioavailability of Antimony Potassium Tartrate (10%) compared to antimony trioxide (1%) establishes this compound as the preferred water-soluble antimony source for studies requiring predictable systemic exposure following oral administration. This differential absorption profile is critical for designing toxicology studies, establishing drinking water guidelines, and modeling human health risk from soluble versus insoluble antimony species [3][4].

Analytical Standard for Antimony Speciation and Quantification

The USP monograph for Antimony Potassium Tartrate specifies an assay range of 99.0-103.0% with an arsenic limit of ≤0.015% (150 ppm) and lead limit of ≤0.002% (20 ppm), establishing it as a well-characterized analytical reference material. The iodometric titration method using 0.1 N iodine provides a reliable quantification approach, where each mL of 0.1 N iodine corresponds to 16.70 mg of C8H4K2O12Sb2·3H2O. This standardization supports its use as a calibration standard in atomic absorption spectrometry, HPLC-based antimony speciation analysis, and quality control of antimony-containing formulations [5].

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